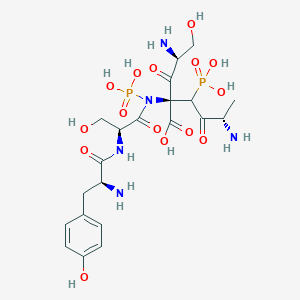

1-(1'-Cyanoribofuranosyl)thymine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

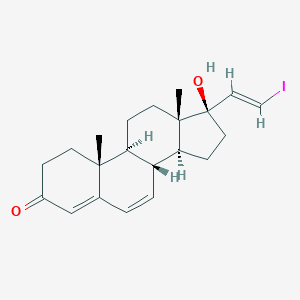

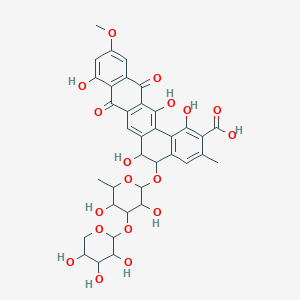

1-(1'-Cyanoribofuranosyl)thymine, also known as ara-C or cytarabine, is a nucleoside analog that is widely used in cancer chemotherapy. It was first synthesized in the 1950s and has since become a cornerstone of cancer treatment due to its ability to inhibit DNA synthesis and induce cell death.

Mechanism of Action

1-(1'-Cyanoribofuranosyl)thymine inhibits DNA synthesis by incorporating into the DNA strand during replication. Once incorporated, it cannot form the necessary hydrogen bonds with the complementary nucleotide, leading to chain termination and cell death. Additionally, 1-(1'-Cyanoribofuranosyl)thymine can be phosphorylated by cellular kinases to form 1-(1'-Cyanoribofuranosyl)thymineTP, which can inhibit DNA polymerase and induce apoptosis.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1-(1'-Cyanoribofuranosyl)thymine are primarily related to its ability to inhibit DNA synthesis and induce cell death. This can result in a range of side effects, including myelosuppression, nausea, vomiting, and hair loss. Additionally, 1-(1'-Cyanoribofuranosyl)thymine can cause neurological side effects, such as confusion and seizures.

Advantages and Limitations for Lab Experiments

1-(1'-Cyanoribofuranosyl)thymine is widely used in laboratory experiments due to its ability to inhibit DNA synthesis and induce cell death. However, its use is limited by its toxicity and potential for side effects. Additionally, 1-(1'-Cyanoribofuranosyl)thymine can be rapidly metabolized by the body, reducing its effectiveness over time.

Future Directions

There are several future directions for research on 1-(1'-Cyanoribofuranosyl)thymine. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Additionally, there is ongoing research into the use of 1-(1'-Cyanoribofuranosyl)thymine in combination with other chemotherapeutic agents to increase its effectiveness. Finally, there is interest in exploring the use of 1-(1'-Cyanoribofuranosyl)thymine in combination with targeted therapies, such as immunotherapy, to improve cancer treatment outcomes.

Synthesis Methods

1-(1'-Cyanoribofuranosyl)thymine is synthesized by the reaction of cytosine with arabinose in the presence of a catalyst. The resulting compound is then treated with a protecting group, such as acetyl, to protect the hydroxyl group on the 2' carbon of the ribose ring. The protected compound is then treated with a dehydrating agent to remove the hydroxyl group on the 3' carbon of the ribose ring, resulting in the formation of 1-(1'-Cyanoribofuranosyl)thymine.

Scientific Research Applications

1-(1'-Cyanoribofuranosyl)thymine is used in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. It is often used in combination with other chemotherapeutic agents to increase its effectiveness. In addition to its use in cancer treatment, 1-(1'-Cyanoribofuranosyl)thymine has been studied for its antiviral properties, particularly in the treatment of herpes simplex virus infections.

properties

CAS RN |

149228-60-4 |

|---|---|

Product Name |

1-(1'-Cyanoribofuranosyl)thymine |

Molecular Formula |

C26H27ClN6OS |

Molecular Weight |

283.24 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carbonitrile |

InChI |

InChI=1S/C11H13N3O6/c1-5-2-14(10(19)13-9(5)18)11(4-12)8(17)7(16)6(3-15)20-11/h2,6-8,15-17H,3H2,1H3,(H,13,18,19)/t6-,7-,8-,11-/m1/s1 |

InChI Key |

GIMIRPPAFUHVRA-KCGFPETGSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |

SMILES |

CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |

synonyms |

1-(1'-cyano-beta-D-ribofuranosyl)thymine 1-(1'-cyanoribofuranosyl)thymine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)

![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)